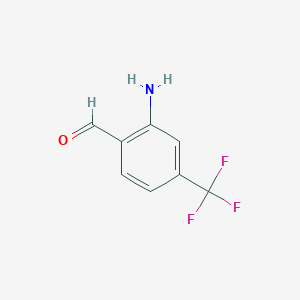
7-(1,3-Thiazolidin-2-ylmethyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1,3-Thiazolidin-2-ylmethyl)theophylline is an organic compound that has received significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of theophylline, which is a well-known bronchodilator used in the treatment of respiratory diseases. The addition of the thiazolidine ring to the theophylline molecule has been shown to enhance its pharmacological properties, making it a promising candidate for further research and development.
作用機序
The mechanism of action of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
生化学的および生理学的効果
The biochemical and physiological effects of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline have been studied extensively in vitro and in vivo. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It also has the potential to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline is its relatively simple synthesis method, which makes it easy to obtain in large quantities for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on 7-(1,3-Thiazolidin-2-ylmethyl)theophylline. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline involves the reaction of theophylline with thiazolidine-2-thione in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
The potential therapeutic applications of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline have been investigated in various scientific studies. One such study showed that this compound has anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study demonstrated its potential as an anticancer agent, as it was found to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
103814-80-8 |
|---|---|
製品名 |
7-(1,3-Thiazolidin-2-ylmethyl)theophylline |
分子式 |
C11H15N5O2S |
分子量 |
281.34 g/mol |
IUPAC名 |
1,3-dimethyl-7-(1,3-thiazolidin-2-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C11H15N5O2S/c1-14-9-8(10(17)15(2)11(14)18)16(6-13-9)5-7-12-3-4-19-7/h6-7,12H,3-5H2,1-2H3 |
InChIキー |
SYXXIOHDIHFIDC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3NCCS3 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3NCCS3 |
同義語 |
7-(1,3-thiazolidin-2-ylmethyl)theophylline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



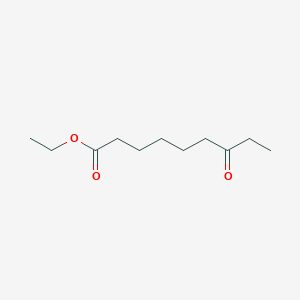
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
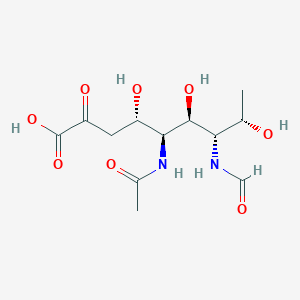
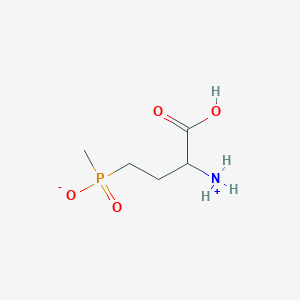
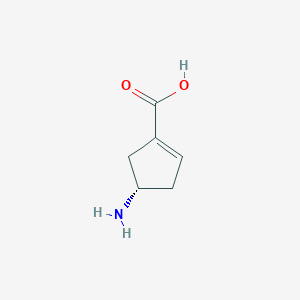
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
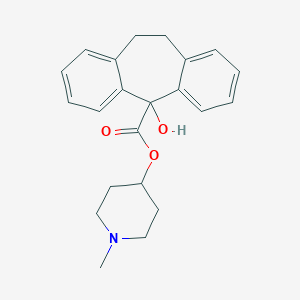
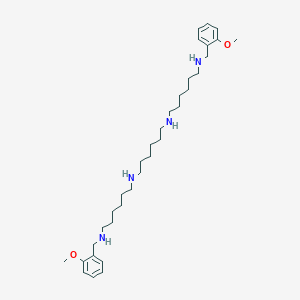
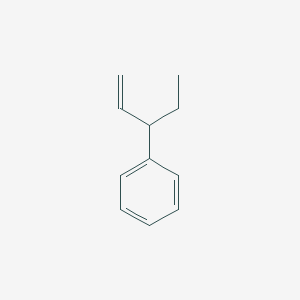
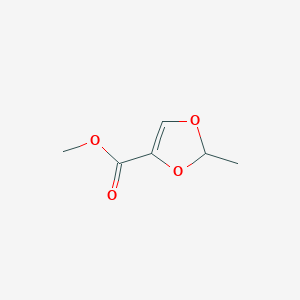
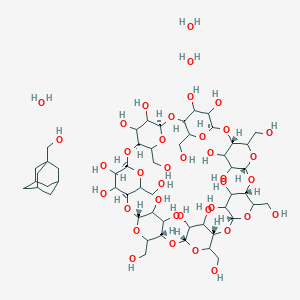
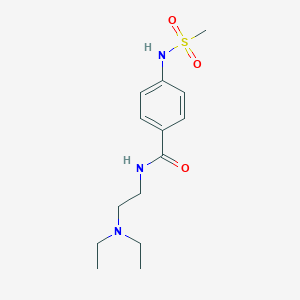
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
